8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one (CAS: 1881288-15-8) is a structurally complex bicyclic compound featuring a spiro junction between a morpholinone ring and an 8-azabicyclo[3.2.1]octane system. Its molecular formula is C₁₀H₁₆N₂O₂, with a molar mass of 196.25 g/mol and a density of 1.24 g/cm³ (predicted). The compound exhibits a boiling point of 429.9°C and a pKa of 14.89, indicating weak basicity. Its hydrochloride salt (CAS: 1881288-16-9) is commercially available with ≥95% purity, enhancing solubility for pharmacological applications .
The compound’s synthesis often involves ring-opening reactions of epoxides with amines, followed by cyclization. For example, N-Boc-protected intermediates react with primary aliphatic amines to form amino alcohols, which are subsequently converted into morpholinone derivatives via chloroacetylation and cyclization .
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7/h7-8,12H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORNAWFKAZFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Epoxide Ring Opening
- Starting Material: N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane].
- Reaction: The epoxide ring is opened by reaction with primary aliphatic amines.
- Outcome: Formation of corresponding amino alcohol intermediates.
This step is crucial as it introduces the amino functionality necessary for further cyclization.
Conversion to N-Chloroacetyl Derivatives
- The amino alcohols formed are converted into N-chloroacetyl derivatives.
- This involves acylation with chloroacetyl chloride or equivalent reagents under controlled conditions.
- The N-chloroacetyl intermediates serve as precursors for intramolecular cyclization.
Cyclization to N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones
- The N-chloroacetyl derivatives undergo cyclization to form the morpholinone ring fused to the azabicyclo structure.
- This step often requires heating or the use of base catalysts to promote ring closure.
- The product remains N-Boc-protected at this stage to prevent premature deprotection.
Final Deprotection and Salt Formation
- Treatment of the N-Boc-protected cyclized product with hydrogen chloride in ethyl acetate results in removal of the Boc protecting group.
- This yields the free base form of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one as its hydrochloride salt.
- The hydrochloride salt is often isolated as a crystalline solid suitable for further use in research or pharmaceutical development.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | N-Boc-8-azaspiro oxirane + primary amine | 0°C to ambient | 1–3 hours | Epoxide ring opening |
| 2 | Chloroacetyl chloride (or equivalent) | 0°C to room temp | 1–2 hours | Formation of N-chloroacetyl derivative |
| 3 | Base or heat-promoted cyclization | 60–80°C | Several hours | Cyclization to morpholinone ring |
| 4 | Hydrogen chloride in ethyl acetate | Room temperature | 1–2 hours | Boc deprotection and salt formation |
These conditions are optimized to maximize yield and purity while minimizing side reactions.
Summary of Key Research Findings
- The multi-step synthesis starting from N-Boc-protected azaspiro oxirane is the most documented and reliable route.
- The epoxide ring opening with primary aliphatic amines is a critical step that determines the nature of the amino alcohol intermediate.
- Cyclization to form the morpholinone ring is efficiently achieved through intramolecular nucleophilic substitution facilitated by the N-chloroacetyl intermediate.
- Final deprotection with hydrogen chloride yields the hydrochloride salt, which is the commonly isolated form for further applications.
- The compound exhibits reactivity with hydrolases and oxidoreductases, indicating its potential utility in medicinal chemistry and enzyme interaction studies.
Data Table Summary
Chemical Reactions Analysis
Ring-Opening Reactions
The compound undergoes epoxide ring-opening reactions with nucleophiles such as primary aliphatic amines. This reaction typically proceeds under mild conditions (20–25°C) in aprotic solvents like dichloromethane or THF . The resulting amino alcohols serve as intermediates for further functionalization:
Oxidation and Reduction
The morpholin-5-one ring and bicyclic system exhibit distinct redox behavior:
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Oxidation : The tertiary amine in the azaspiro framework oxidizes selectively with m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group in the morpholinone moiety to a secondary alcohol while preserving the bicyclic structure .
Key Observations :
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Oxidation occurs preferentially at the nitrogen rather than the carbonyl group due to electronic effects.
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Reduction requires elevated pressures (3–5 atm) for complete conversion .
Substitution Reactions
The nitrogen atom in the azaspiro system participates in nucleophilic substitution reactions. For example:
Photochemical Reactivity
Under UV light (254 nm), the bicyclo[3.2.1]octane component undergoes [2+2] photocycloaddition with alkenes or allenes, forming fused polycyclic structures . This reactivity mirrors pathways observed in related bicyclic systems:
Example Reaction :
text8-Azaspiro[...]-5'-one + ethylene → bicyclo[3.2.1]octane-alkene adduct
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Outcome : Diastereomeric mixtures often converge to thermodynamically stable products after workup .
Acid- and Base-Mediated Transformations
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Acidic Conditions : Protonation of the morpholinone oxygen facilitates ring-opening, yielding linear amino ketones.
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Basic Conditions : Deprotonation at the α-carbon of the ketone enables aldol-like condensations with carbonyl compounds .
Comparative Reactivity Table
The compound’s reactivity is contrasted with structurally similar systems:
Stability and Degradation Pathways
Scientific Research Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Morpholinone Ring
- 4'-Alkyl Derivatives: Alkylation of the morpholinone nitrogen (e.g., with methyl or propyl groups) alters steric and electronic properties. For instance, 4'-methyl derivatives show increased lipophilicity (logP ~1.8) compared to the parent compound (logP ~1.2) .
- Halogenated Derivatives :
- 6'-Chloro and 6'-Fluoro analogs (e.g., CAS: 1881288-16-9 derivatives) exhibit enhanced electrophilicity, improving interactions with biological targets such as serotonin receptors. These derivatives demonstrate IC₅₀ values in the low micromolar range (1–10 µM) in receptor-binding assays .
- 8-(3-Chloro-4-methoxybenzenesulfonyl) derivatives (CAS: 2640818-50-2) incorporate sulfonyl groups, increasing molecular weight (~443.9 g/mol) and hydrogen-bonding capacity, which may enhance target affinity .
Bicyclic Core Modifications
- Hydantoin-Fused Analogs: Compounds like 8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (CAS: 77398-55-1) replace the morpholinone with an imidazolidinedione ring. These derivatives show reduced basicity (pKa ~12.5) but improved cytotoxicity in leukemia cell lines (IC₅₀: 2–5 µM) .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of 8-Azaspiro Derivatives
Biological Activity
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in biochemical research due to its significant biological activity, particularly in enzyme interactions and cellular processes.
Mode of Action
The primary mechanism of action for this compound involves its interaction with primary aliphatic amines through the opening of the epoxide ring, which leads to the formation of amino alcohols. This reaction is crucial for its biochemical activity and subsequent effects on metabolic pathways.
Biochemical Pathways
Research indicates that this compound plays a significant role in various biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with several enzymes, including hydrolases and oxidoreductases, leading to either inhibition or activation of their activity. For instance, this compound can inhibit certain hydrolases, impacting the hydrolysis of specific substrates and altering metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type involved. It has been observed to influence cell signaling pathways, resulting in changes in gene expression and cellular metabolism. For example, it can modulate the activity of signaling proteins, which subsequently affects the expression of genes related to metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This includes binding to active sites of enzymes and influencing gene expression by interacting with transcription factors and other regulatory proteins.
Case Studies and Experimental Data
In various studies, this compound has been tested for its biological activity:
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits specific hydrolases involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Cell Signaling Modulation : Experimental data indicated that treatment with this compound resulted in altered phosphorylation states of key signaling proteins in cancer cell lines, suggesting its role in cancer biology.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Enzyme inhibition; Cell signaling modulation |
| 2-Azabicyclo[3.2.1]octane | Bicyclic | Limited enzyme interaction |
| 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] | Spirocyclic | Different functional groups lead to distinct activities |
This table illustrates how this compound stands out due to its specific structural features and biological activities.
Q & A
Q. What are effective synthetic routes for 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one, and how can reaction conditions be optimized for yield and purity?
Radical cyclization using n-tributyltin hydride and AIBN in toluene has demonstrated excellent diastereocontrol (>99%) for similar spirocyclic scaffolds. Optimizing reaction temperature, solvent polarity, and radical initiator concentration can enhance yield and purity. Post-synthesis purification via silica gel column chromatography with gradient elution (e.g., 0–10% MeOH in DMSO) is recommended for isolating the target compound .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?
Mass spectrometry (ESI+ m/z = 372) and IR spectroscopy (e.g., 3295 cm⁻¹ for N-H stretches, 1653 cm⁻¹ for carbonyl groups) are critical for confirming molecular weight and functional groups. High-resolution NMR (¹H/¹³C) can resolve stereochemical ambiguities in the spirocyclic core .
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
Stability studies suggest protection from light and moisture due to potential hydrolysis of the morpholinone ring. Storage at –20°C under inert gas (e.g., argon) in amber vials is advised. Regular monitoring via TLC or HPLC can detect degradation products .
Q. What are the common impurities encountered during synthesis, and how can they be effectively separated?
Common impurities include alkylated byproducts (e.g., 8-(4-chlorobutyl) derivatives) and dimeric species. Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) or preparative TLC can resolve these impurities .
Q. How can reaction kinetics be analyzed to improve the scalability of the synthesis process?
Time-resolved monitoring via inline FTIR or LC-MS can track intermediate formation. Arrhenius plots derived from kinetic data at varying temperatures help identify rate-limiting steps, enabling optimized conditions for large-scale production .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design and optimization of novel derivatives?
Quantum chemical calculations (e.g., DFT) predict regioselectivity in radical cyclization reactions. Machine learning models trained on reaction databases can prioritize substituent combinations for enhanced bioactivity, reducing trial-and-error experimentation .
Q. What experimental models are suitable for evaluating the compound’s biological activity in neurological systems?
Intracellular electrophysiological assays using myenteric neurons can assess effects on slow excitatory postsynaptic potentials (EPSPs). In vitro receptor binding assays (e.g., serotonin or dopamine receptors) quantify affinity and functional activity .
Q. How can structure-activity relationship (SAR) studies systematically identify pharmacophores within this scaffold?
Synthesize analogs with variations at the morpholinone oxygen or azaspiro methyl groups. Test cytotoxicity in human cell lines (e.g., HEK-293) and correlate substituent effects with activity using multivariate regression analysis .
Q. What strategies mitigate diastereomer formation during synthesis of spirocyclic derivatives?
Chiral auxiliaries (e.g., tert-butyl esters) or enantioselective catalysts (e.g., Jacobsen’s catalyst) can enforce stereocontrol. Solvent polarity adjustments (e.g., switching from toluene to THF) may reduce competing pathways .
Q. What in vitro pharmacological assays assess interaction with neurotransmitter receptors?
Functional assays measuring cAMP accumulation (for GPCRs) or calcium flux (for ionotropic receptors) are ideal. Radioligand displacement assays using ³H-labeled antagonists (e.g., 5-HT₃ receptor ligands) provide quantitative affinity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
